Optical Rotation vs. Achiral Diols
Furyltrimethylenglykol, as isolated from the historical fermentation process, is an optically active compound. Its specific rotation was measured at [α]D = -10.5° and -11.2° in two separate determinations [1]. This is a direct, quantifiable differentiator from its most common achiral comparators, such as 1,3-propanediol or 2,2-dimethyl-1,3-propanediol, which have a specific rotation of 0°. This property is crucial for applications requiring enantiomerically pure building blocks.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | -10.5° to -11.2° |
| Comparator Or Baseline | 1,3-Propanediol and 2,2-Dimethyl-1,3-propanediol: 0° |
| Quantified Difference | Absolute difference of 10.5° to 11.2° |
| Conditions | Polarimetry; specific experimental conditions from the 1913 study are not fully detailed. |
Why This Matters
This quantifiable difference is critical for procurement in stereoselective synthesis, where an achiral analog would lead to racemic products or failed asymmetric reactions.
- [1] Lintner, C. J., & von Liebig, H. J. (1913). Über die Einwirkung gärender Hefe auf Furfurol, Bildung von Furyltrimethylenglykol. II. Mitteilung. Zeitschrift für Physiologische Chemie, 88, 109-121. View Source
